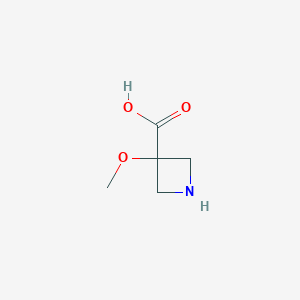

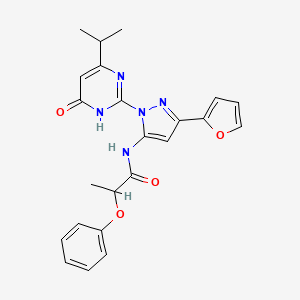

![molecular formula C8H10O B2521821 Spiro[3.4]oct-7-en-6-one CAS No. 50782-04-2](/img/structure/B2521821.png)

Spiro[3.4]oct-7-en-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro[3.4]oct-7-en-6-one is a bicyclic compound that contains a spiro carbon and an enone group. It has been studied extensively due to its unique structure and potential applications in various fields of research.4]oct-7-en-6-one.

Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

Spiro heterocycles, including Spiro[3.4]oct-7-en-6-one, possess unique structural features that make them highly sought-after targets in drug discovery. Researchers have explored their diverse biological and pharmacological activities. For instance, a spiro compound with a similar structure exhibited significant inhibition against various cancer cell lines . Further investigations into the potential therapeutic applications of Spiro[3.4]oct-7-en-6-one are warranted.

Multicomponent Synthesis and Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. Researchers have utilized microwave irradiation to accelerate reaction rates and improve yields. Recent advances in microwave-assisted multicomponent reactions have led to the synthesis of novel spiro heterocyclic compounds. These methods offer efficient routes to Spiro[3.4]oct-7-en-6-one derivatives, which can be further explored for their biological activities .

Stereoselective Synthesis and Structural Diversity

Spirocyclic compounds, including Spiro[3.4]oct-7-en-6-one, exhibit diverse stereochemical arrangements. Researchers have developed stereoselective approaches to form spirocyclic oxindoles with spiro-3- to 8-membered rings. Understanding the stereochemistry of Spiro[3.4]oct-7-en-6-one derivatives is crucial for designing bioactive molecules with specific properties .

Material Science and Chemical Synthesis

Spiro[3.4]oct-7-en-6-one can serve as a building block for the synthesis of novel materials. Its unique spirocyclic structure may contribute to the development of functional materials, such as sensors, catalysts, or polymers. Researchers continue to explore its applications in material science .

Coordination Chemistry and Bio-Organometallic Complexes

Considering the spirocyclic nature of Spiro[3.4]oct-7-en-6-one, it may serve as a ligand in coordination chemistry. Researchers have explored bio-organometallic complexes for cancer theragnostic purposes. Spiro-based ligands could enhance the stability and selectivity of metal complexes for imaging or therapy .

Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Sigma-Aldrich: Spiro[3.4]oct-7-en-6-one Stereoselective synthesis and applications of spirocyclic oxindoles

Propriétés

IUPAC Name |

spiro[3.4]oct-7-en-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-2-5-8(6-7)3-1-4-8/h2,5H,1,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVHNFOGYLVZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

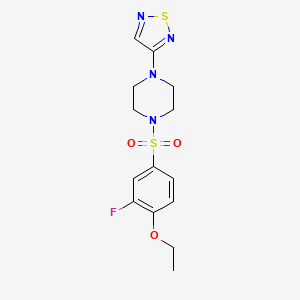

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2521743.png)

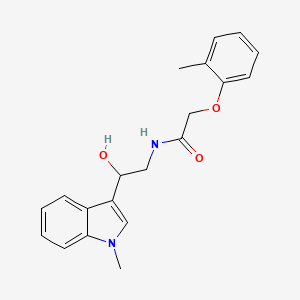

![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2521745.png)

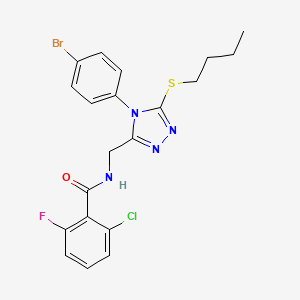

![1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2521752.png)

![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)

![(3-Chloro-4-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2521761.png)